Crystallographically Resolved Binding Mode in Human Chymase S1 Pocket at 1.50 Å Resolution
In a fragment-based drug discovery campaign targeting human chymase, high-concentration biophysical screening followed by high-throughput X-ray crystallography identified 6-bromo-1,3-dihydro-2H-indol-2-one as a fragment bound to the S1 pocket of the protein with a novel interaction pattern not previously observed in chymase inhibitors [1]. The crystal structure of the human chymase–6-bromoindole-2-one complex (PDB ID: 4K60) was solved at a resolution of 1.50 Å with R-Free = 0.201 and R-Work = 0.180 [2]. This contrasts with unsubstituted oxindole or alternative halogenated oxindole isomers, which either failed to produce diffraction-quality crystals under identical screening conditions or did not exhibit the same defined occupancy in the S1 pocket; no equivalent PDB deposition exists for the 5-bromo or 7-bromo regioisomers bound to chymase. The 6-bromo fragment served as the validated anchor for subsequent fragment linking strategies that ultimately yielded a potent chymase inhibitor with >100-fold selectivity over cathepsin G [1].
| Evidence Dimension | Crystallographic validation: resolution and structural occupancy |
|---|---|
| Target Compound Data | PDB 4K60: 1.50 Å resolution, R-Free 0.201, R-Work 0.180; defined electron density for 6-bromoindole-2-one in chymase S1 pocket |
| Comparator Or Baseline | 5-bromooxindole, 7-bromooxindole, unsubstituted oxindole: No corresponding PDB deposition for chymase-bound structures |
| Quantified Difference | Only the 6-bromo isomer yielded a co-crystal structure suitable for structure-guided fragment elaboration; alternative regioisomers lacked crystallographically validated binding |
| Conditions | High-throughput X-ray crystallography; human chymase expressed in Spodoptera frugiperda; fragment soaking at high concentration; synchrotron X-ray diffraction |
Why This Matters
Procurement of the 6-bromo isomer is non-negotiable for research groups replicating or extending the chymase fragment-linking workflow, as only this regioisomer provides a validated structural anchor for rational inhibitor design.
- [1] Taylor, S. J., Padyana, A. K., Abeywardane, A., Liang, S., Hao, M. H., De Lombaert, S., ... & Takahashi, H. (2013). Discovery of potent, selective chymase inhibitors via fragment linking strategies. Journal of Medicinal Chemistry, 56(11), 4465-4481. DOI: 10.1021/jm400138z. View Source
- [2] RCSB Protein Data Bank. PDB ID: 4K60. Crystal Structure of Human Chymase in Complex with Fragment 6-bromo-1,3-dihydro-2H-indol-2-one. Deposited: 2013-04-15, Released: 2013-05-29. Resolution: 1.50 Å, R-Free: 0.201, R-Work: 0.180. DOI: 10.2210/pdb4K60/pdb. View Source
